molecular formula C13H10ClFN2O B1529446 1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one CAS No. 1406910-98-2

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one

Cat. No.: B1529446
CAS No.: 1406910-98-2
M. Wt: 264.68 g/mol
InChI Key: FNHGBLYBNJEFTN-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one, identified by its CAS number 1406910-98-2, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridine ring substituted with an amino group and a chlorine atom, alongside a fluorophenyl group attached to an ethanone moiety. Its molecular formula is C13H10ClFN2OC_{13}H_{10}ClFN_2O, and it has a molecular weight of 264.68 g/mol.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique combination of substituents in this compound may enhance its biological activity compared to similar compounds .

Potential Biological Activities

The following table summarizes some of the biological activities associated with compounds similar to this compound:

Compound Name Structural Features Biological Activity
1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-oneSimilar pyridine and phenyl groupsAntimicrobial
5-Chloro-N-[4-(trifluoromethyl)phenyl]pyridin-2-aminesDifferent substitution patternsAnticancer
2-Amino-N-[3-fluorophenyl]pyridin-4-aminesVariance in amino positionEnzyme inhibition

The biological activity of this compound may involve interactions with various biological targets. For instance, studies on related compounds suggest potential interactions with enzymes involved in metabolic pathways or cellular signaling .

Case Studies

  • Antimicrobial Activity : In a study exploring the antimicrobial properties of similar compounds, it was found that certain derivatives exhibited significant inhibition against various bacterial strains. The presence of the amino and halogen substituents in the pyridine ring was noted as crucial for enhancing antimicrobial efficacy.
  • Anticancer Properties : Research involving pyridine derivatives has shown promising results in inhibiting cancer cell proliferation. For example, one study reported that a structurally related compound demonstrated an IC50 value indicative of potent anticancer activity against specific cancer cell lines .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features. The presence of chlorine and fluorine atoms may affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that these halogen substituents can enhance lipophilicity, potentially improving bioavailability .

Properties

IUPAC Name

1-(2-amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-6-11(13(16)17-7-9)12(18)5-8-2-1-3-10(15)4-8/h1-4,6-7H,5H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHGBLYBNJEFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=C(N=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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